molecular formula C20H24N2O5S B2491348 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide CAS No. 946343-93-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2491348
CAS No.: 946343-93-7
M. Wt: 404.48
InChI Key: OPATWLYDVMOFBE-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-17-8-4-15(5-9-17)6-11-20(23)21-18-14-16(7-10-19(18)27-2)22-12-3-13-28(22,24)25/h4-5,7-10,14H,3,6,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPATWLYDVMOFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Isothiazolidine moiety : This contributes to the compound's stability and reactivity.
  • Methoxyphenyl groups : These enhance lipophilicity and biological interactions.
  • Amide bond : This functional group plays a crucial role in the compound's reactivity and biological activity.

The molecular formula for this compound is C19H22N2O4SC_{19}H_{22}N_2O_4S, with a molecular weight of approximately 378.52 g/mol.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is essential in cell cycle regulation, making this compound a potential candidate for cancer therapy.

Key Findings:

  • Inhibition of CDK2 : The compound has been shown to effectively inhibit CDK2 activity, leading to reduced cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to elucidate these properties fully.
  • Mechanism of Action : The compound appears to interact with specific molecular targets, modulating their activity through binding interactions. This mechanism may vary based on the target enzyme or receptor involved.

Data Table: Biological Activities

Activity TypeDescriptionReference
CDK2 InhibitionSignificant reduction in CDK2 activity
Antimicrobial EffectsPotential activity against various pathogens
Cytotoxicity in Cancer CellsReduced proliferation in multiple cancer lines

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effects of the compound on several cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent inhibition of cell growth, correlating with CDK2 inhibition levels. The study concluded that this compound could serve as a lead for developing new anticancer agents.
  • Antimicrobial Testing :
    • Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, suggesting its potential application in treating bacterial infections.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps that can be optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency during the synthesis process.

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